6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4
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Overview
Description
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 is a stable isotope-labeled compound used primarily in organic synthesis and proteomics research . It has a molecular formula of C19H24D4N2O2 and a molecular weight of 320.46 . This compound is characterized by its solubility in chloroform, dichloromethane, ethyl acetate, and methanol .
Preparation Methods
The synthesis of 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 involves multiple steps, starting from the appropriate precursors. The reaction conditions often involve the use of organic solvents such as chloroform and dichloromethane, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Chemical Reactions Analysis
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-boc group under acidic or basic conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways . The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its distribution and metabolism .
Comparison with Similar Compounds
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 can be compared with other similar compounds, such as:
1-Boc-octahydropyrrolo[3,4-b]pyridine: This compound lacks the benzyl group and deuterium labeling, making it less suitable for certain types of research.
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine: This compound is similar but does not have the deuterium labeling, which limits its use in metabolic studies
The uniqueness of this compound lies in its stable isotope labeling, which enhances its utility in various research applications .
Biological Activity
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 (CAS: 1215641-44-3) is a stable isotope-labeled compound increasingly utilized in organic synthesis and biological research. This compound's unique structure, featuring a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, positions it as a significant player in the study of neurodegenerative diseases and potential therapeutic applications.
- Molecular Formula : C19H24D4N2O2
- Molecular Weight : 320.46 g/mol
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.
- Appearance : Colorless solid.
Neuroprotective Potential
Research indicates that compounds similar to this compound exhibit potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmitter regulation. The inhibition of these enzymes is a therapeutic strategy in treating Alzheimer's disease (AD) due to their role in the degradation of acetylcholine, a neurotransmitter vital for cognitive function.
The dual inhibition mechanism involves binding to the active sites of AChE and BuChE. Studies have shown that certain benzyl derivatives can effectively interact with the peripheral anionic site (PAS) and the catalytic site (CAS) of AChE, thereby enhancing their inhibitory effects on enzyme activity.
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit significant AChE inhibitory activities with IC50 values ranging between 1.11 µM to 6.76 µM, making them promising candidates for further drug development against AD .
Case Studies
- Alzheimer's Disease Models : In studies involving transgenic mouse models of Alzheimer's disease, compounds structurally related to this compound showed improved cognitive function and reduced amyloid plaque formation when administered chronically.
- Neuroprotective Effects : Compounds have been reported to protect neuronal cells from oxidative stress-induced apoptosis, suggesting a broader neuroprotective role beyond cholinesterase inhibition.
Data Table
Compound Name | CAS Number | AChE IC50 (µM) | BuChE IC50 (µM) | Notes |
---|---|---|---|---|
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]d4 | 1215641-44-3 | TBD | TBD | Stable isotope; used in metabolic studies |
Related Benzyl Derivative | TBD | 5.90 ± 0.07 | 6.76 ± 0.04 | Potential lead for AD treatment |
Another Benzyl Compound | TBD | 1.11 ± 0.09 | TBD | Highest AChE inhibitory activity reported |
Properties
IUPAC Name |
tert-butyl 6-benzyl-5,5,7,7-tetradeuterio-3,4,4a,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-11-7-10-16-13-20(14-17(16)21)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3/i13D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDFFHIOVOXFOW-RYIWKTDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CN(C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2CCCN(C2C(N1CC3=CC=CC=C3)([2H])[2H])C(=O)OC(C)(C)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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